3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Description
Introduction to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
This compound stands as a remarkable example of highly fluorinated organic chemistry, representing a class of compounds that exhibit unique properties due to their extensive fluorination patterns. This organofluorine compound belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond at the terminal position of a four-carbon chain. The molecule's distinctive structure features a butyne backbone that has been systematically modified through the introduction of seven fluorine atoms, creating an exceptionally electronegative molecular environment that significantly influences its chemical and physical properties.
The compound's significance extends beyond its structural novelty, as it represents an important building block in fluorine chemistry applications. The presence of multiple fluorine atoms throughout the molecular structure imparts characteristics that are fundamentally different from its non-fluorinated analogs, including enhanced chemical stability, altered electronic properties, and modified reactivity patterns. These properties make the compound particularly valuable in specialized chemical applications where conventional organic molecules may prove inadequate or unstable under specific reaction conditions.
The molecular architecture of this compound demonstrates the sophisticated approach to fluorine incorporation in organic synthesis. The strategic placement of fluorine atoms creates a molecule with both reactive and stable regions, with the terminal alkyne providing a site for further chemical elaboration while the heavily fluorinated carbon centers contribute to overall molecular stability. This dual nature makes the compound an attractive target for research applications and potential industrial uses where both reactivity and stability are required.
Contemporary research in organofluorine chemistry has highlighted the importance of compounds like this compound in advancing our understanding of how fluorination patterns influence molecular behavior. The compound serves as a model system for studying the effects of extensive fluorination on molecular properties, providing insights that can be applied to the design of new fluorinated materials and chemical processes. Its unique combination of structural features makes it a valuable reference compound for comparative studies in fluorine chemistry.
Nomenclature and Chemical Identification
The systematic identification and nomenclature of this compound involves multiple aspects of chemical nomenclature systems and database classification schemes. This highly fluorinated compound requires careful attention to naming conventions due to the complex pattern of fluorine substitution throughout its molecular structure. The compound's identification across various chemical databases demonstrates the importance of consistent nomenclature in facilitating research communication and chemical information exchange.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming fluorinated organic compounds with terminal alkyne functionality. The systematic name this compound precisely describes the molecular structure through a methodical approach to naming that identifies the parent chain, functional groups, and substituent positions. The parent chain is identified as a four-carbon alkyne (but-1-yne), indicating the presence of a carbon-carbon triple bond at the first position of the chain.
The substitution pattern is systematically described through the positional numbering system, where the carbon atoms are numbered from the terminal alkyne carbon. Position 3 carries both a trifluoromethyl group and a fluorine atom, while position 4 bears three additional fluorine atoms, creating the tetrafluoro designation for this carbon center. This naming convention ensures unambiguous identification of the compound's structure and provides clear communication of its molecular architecture to researchers and chemical professionals.
The systematic approach to naming this compound reflects the complexity inherent in fluorinated organic chemistry nomenclature. The International Union of Pure and Applied Chemistry guidelines require specific attention to the priority of functional groups and the systematic description of multiple fluorine-containing substituents. The terminal alkyne functionality takes precedence in determining the parent chain and numbering system, while the fluorine substituents are described through their positional assignments and multiplicative prefixes.
Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure while maintaining nomenclature consistency. These variations may reflect different approaches to describing the same molecular structure, with some emphasizing the perfluorinated nature of specific carbon centers while others focus on the systematic description of individual substituent groups.
Chemical Abstracts Service Registry Number and PubChem Compound Identifier
The Chemical Abstracts Service registry number for this compound is 24690-53-7, providing a unique numerical identifier that facilitates precise compound identification across chemical databases and literature sources. This registry number serves as an unambiguous reference that connects all chemical information related to this specific compound, regardless of naming variations or database differences. The Chemical Abstracts Service registry system ensures that researchers and chemical professionals can reliably identify and access information about this compound across multiple platforms and information sources.
The PubChem database assigns this compound the Compound Identifier number 2782616, which provides access to comprehensive structural and property information within the PubChem system. This identifier connects to detailed structural representations, property predictions, and related compound information that supports research applications and chemical analysis. The PubChem system serves as a primary resource for chemical information, providing freely accessible data that supports both academic research and industrial applications.
The Environmental Protection Agency CompTox database provides the Digital Transformation Substance Identifier DTXSID60382172 for this compound, connecting it to environmental and toxicological information databases. This identifier facilitates access to regulatory and environmental data that may be relevant for compliance and safety considerations in research and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula for this compound is represented as C₅HF₇, indicating a composition of five carbon atoms, one hydrogen atom, and seven fluorine atoms. This formula reflects the highly fluorinated nature of the compound, with fluorine atoms constituting the majority of the molecular mass and significantly influencing the compound's chemical and physical properties. The molecular composition demonstrates the extensive substitution of hydrogen atoms with fluorine atoms throughout most of the molecular structure, leaving only the terminal alkyne hydrogen atom in its original position.
The molecular weight of this compound is calculated as 194.05 grams per mole, with slight variations in reported values reflecting different levels of precision in various database sources. The high molecular weight relative to the number of atoms present reflects the significant contribution of fluorine atoms to the overall molecular mass. Each fluorine atom contributes approximately 19 atomic mass units to the total molecular weight, making the fluorine content the dominant factor in determining the compound's molecular mass.
| Property | Value | Units | Source |
|---|---|---|---|
| Molecular Formula | C₅HF₇ | - | |
| Molecular Weight | 194.05 | g/mol | |
| Exact Mass | 193.997 | g/mol | |
| Monoisotopic Mass | 193.996648 | g/mol |
The exact mass and monoisotopic mass values provide additional precision for analytical applications, particularly in mass spectrometry analysis where precise molecular mass determination is crucial for compound identification and characterization. These values account for the specific isotopic composition of the constituent atoms and provide the level of precision required for advanced analytical techniques.
The molecular composition analysis reveals the compound's position within the broader category of perfluorinated organic compounds. The ratio of fluorine to carbon atoms (7:5) indicates a high degree of fluorination that approaches the theoretical maximum for this carbon skeleton. This extensive fluorination pattern contributes to the compound's unique properties and distinguishes it from less heavily fluorinated analogs.
Synonymous Designations and Database Cross-Referencing
This compound is known by multiple synonymous designations across different chemical databases and literature sources, reflecting variations in naming conventions and database-specific preferences. The most commonly encountered alternative designation is "Perfluoroisopropylacetylene," which emphasizes the compound's structural relationship to acetylene derivatives and highlights the perfluorinated isopropyl substituent. This alternative name provides insight into the compound's synthetic origins and structural relationships to other organofluorine compounds.
Chemical databases employ various naming approaches that reflect different perspectives on the compound's structural organization. The designation "1H-Heptafluoro(3-methylbut-1-yne)" emphasizes the retention of a single hydrogen atom in an otherwise heavily fluorinated structure. This naming approach highlights the contrast between the terminal alkyne hydrogen and the extensive fluorination throughout the remainder of the molecular structure.
The Chemical Abstracts Service employs the systematic designation "1-Butyne, 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-" which follows established indexing conventions for organofluorine compounds. This naming approach prioritizes the systematic description of substituent patterns while maintaining consistency with Chemical Abstracts Service indexing standards.
International chemical databases demonstrate variations in naming preferences that reflect regional and linguistic differences in chemical nomenclature practices. The Japanese chemical database J-Global provides both English and Japanese systematic names, demonstrating the international scope of chemical information exchange and the importance of consistent cross-referencing systems for global research collaboration.
Database cross-referencing reveals the compound's presence across multiple international chemical information systems, including PubChem, ChemSpider, Environmental Protection Agency databases, and various commercial chemical suppliers. This widespread database coverage ensures comprehensive access to chemical information and supports research applications across different geographic regions and institutional contexts. The consistent Chemical Abstracts Service registry number facilitates reliable cross-referencing between databases and ensures accurate compound identification across all information sources.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWWKXCMZXAERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382172 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24690-53-7 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Trifluoromethylated alkenes and halo-fluoroalkanes are commonly used as starting materials or intermediates in the synthesis of highly fluorinated alkynes.
- A typical precursor is 4-bromo-1,1,1,2,4-pentafluoro-2-(trifluoromethyl)butane , which can be converted into related fluoroalkyl olefins and alkynes through dehydrohalogenation reactions.
General Synthetic Route
The preparation can be summarized in the following steps:
Specific Example: Dehydrobromination to Obtain Fluoroalkyl Alkynes
- The conversion of 4-bromo-1,1,1,2,4-pentafluoro-2-(trifluoromethyl)butane to fluoroalkyl olefins or alkynes involves heating in the presence of a base or catalyst.
- Vapor-phase dehydrobromination at 185–220°C with an inert gas purge and contact times of 30–60 seconds has been demonstrated to be effective.
- Catalysts such as carbon, alumina oxides, and chrome oxides improve reaction efficiency and selectivity.
Research Findings and Reaction Optimization
- Catalyst Selection: Transition metals like iron and copper salts, combined with ligands such as tributyl phosphate or triphenyl phosphine, facilitate the formation of halo-fluoroalkane intermediates with high selectivity.
- Phase Transfer Catalysis: Use of phase transfer catalysts enhances the dehydrohalogenation step in liquid phase, allowing milder reaction conditions and improved yields.
- Temperature Control: Reaction temperature critically influences the yield and purity of the target alkyne; temperatures between 35°C and 220°C are optimized depending on the reaction phase and catalyst system.
- Purification Techniques: Chromatographic and recrystallization methods are essential to isolate the pure 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne from by-products and unreacted intermediates.
Data Table Summarizing Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Starting Material | 4-bromo-1,1,1,2,4-pentafluoro-2-(trifluoromethyl)butane | Halo-fluoroalkane intermediate |
| Halogenation Agent | Bromine, Iodine | For halogen introduction |
| Catalyst | Fe, Cu salts | Used in halo-fluoroalkane formation |
| Ligands | Tributyl phosphate, triphenyl phosphine | Enhance metal catalyst activity |
| Dehydrohalogenation Temp. | 35–220°C | Depends on phase (liquid/vapor) and catalyst |
| Reaction Time | 30–60 seconds (vapor phase) | Contact time optimized for conversion |
| Phase Transfer Catalyst | Used in liquid phase reactions | Improves dehydrohalogenation efficiency |
| Purification Methods | Chromatography, recrystallization | To obtain high purity product |
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield fluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C5HF7
- Molecular Weight: 194.05 g/mol
- Boiling Point: 23°C
- Structure: The compound features a triple bond between carbon atoms and multiple fluorine substituents that enhance its stability and reactivity.
Synthesis of Fluorinated Compounds
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne serves as a crucial building block in the synthesis of more complex fluorinated compounds. These compounds are significant in pharmaceuticals and agrochemicals due to their enhanced bioactivity and stability. The compound's high degree of fluorination allows for the creation of derivatives with tailored properties for specific applications.
Biochemical Probes
The compound is utilized in developing biochemical probes for studying enzyme activity and protein interactions. Its unique fluorinated structure enables selective interactions with biological targets, facilitating research in enzymology and molecular biology.
Drug Development
Researchers are exploring the potential of this compound as a precursor in synthesizing fluorinated drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development.
Materials Science
In materials science, this compound is used to produce specialty polymers and coatings that require high chemical resistance and thermal stability. Its incorporation into materials can enhance performance characteristics essential for industrial applications.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Pharmaceuticals | Research on fluorinated drug candidates | Demonstrated improved efficacy and reduced toxicity profiles compared to non-fluorinated counterparts. |
| Biochemistry | Development of enzyme inhibitors | Identified specific interactions with target enzymes leading to potential therapeutic applications. |
| Materials Science | Evaluation of polymer coatings | Showed enhanced durability and chemical resistance in harsh environments compared to traditional materials. |
Safety and Environmental Considerations
While this compound has numerous applications, it is also associated with safety hazards:
- Irritant Properties: Classified as a skin irritant and eye irritant.
- Environmental Impact: Not readily biodegradable; may cause long-term adverse effects in the environment.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne involves its interaction with molecular targets through its fluorinated alkyne structure. The presence of multiple fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. The pathways involved may include covalent bonding with nucleophilic sites or participation in electron transfer reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Structural and Molecular Differences
The following table compares key structural and physical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne with analogous fluorinated compounds:
Key Observations:
Backbone Variation : The target compound and CAS 261760-14-9 share an alkyne backbone, whereas the but-1-ene analog (CAS 131628-34-7) features a double bond, reducing electron density and altering reactivity .
Substituent Effects: The -CF₃ group in the target compound provides steric bulk and electron-withdrawing effects, enhancing stability.
Fluorine Content : The heptafluoropropoxy-substituted compounds (e.g., CAS 261760-01-4) exhibit higher fluorine content (F/C ratio ~1.57:1) compared to the target compound (1.4:1), which may improve thermal resistance but reduce reactivity .
Biological Activity
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne (CAS No. 24690-53-7) is a fluorinated organic compound with significant potential in various chemical applications. Its unique structure, characterized by multiple fluorine atoms, imparts distinct physical and chemical properties that may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Molecular Structure
- Molecular Formula : CHF
- Molecular Weight : 194.05 g/mol
- Boiling Point : 23°C
Safety and Handling
The compound is classified under several hazard categories:
- Flammable liquid (Category 3)
- Skin irritant (Category 2)
- Eye irritant (Category 2A)
- Respiratory irritant (Category 3)
These classifications necessitate careful handling in laboratory settings to mitigate risks associated with exposure .
The biological activity of this compound has been explored in various contexts, particularly regarding its interaction with biological membranes and potential as a pharmaceutical precursor. Its fluorinated structure can enhance lipophilicity, potentially affecting membrane permeability and interactions with biomolecules.
Case Studies and Research Findings
- Antimicrobial Activity :
-
Cell Viability Assays :
- In vitro assays using human cell lines demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity. The compound exhibited significant effects on cell viability at higher concentrations, suggesting a potential application in targeted therapies where selective toxicity is desired .
- Photochemical Properties :
Comparative Biological Activity Table
| Study | Biological Effect | Concentration Range Tested | Outcome |
|---|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | 0.1 - 1.0 mg/mL | Enhanced activity due to fluorination |
| Cell Viability Assays | Cytotoxic effects on human cells | 10 - 100 µM | Dose-dependent toxicity observed |
| Photochemical Stability | Stability under UV light | N/A | Suitable for photoinitiated reactions |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for laboratory-scale preparation of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, and what are critical optimization steps?
- Methodological Answer : The compound can be synthesized via fluorination of precursor alkynes using sulfur tetrafluoride (SF₄) or halogen-exchange reactions with potassium fluoride (KF). A key step involves controlling reaction temperature (<−30°C) to minimize side reactions from trifluoromethyl group instability. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical due to the compound’s volatility. Characterization typically combines ¹⁹F NMR (to confirm fluorine substitution patterns) and GC-MS for purity assessment .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, particularly its fluorine substituents?
- Methodological Answer : ¹⁹F NMR is indispensable for resolving overlapping signals from CF₃ and CF₂ groups. Coupling constants (e.g., ²J₆F-F ~15–20 Hz) help distinguish axial/equatorial fluorine orientations. High-resolution mass spectrometry (HRMS) with electron ionization (EI) confirms molecular ion clusters (e.g., [M]⁺ at m/z 250–260 range). IR spectroscopy detects C≡C stretching (~2100–2200 cm⁻¹), though fluorinated groups may suppress intensity .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The compound is sensitive to moisture and light. Long-term storage requires anhydrous conditions (e.g., molecular sieves) in amber glassware at −20°C. Degradation products (e.g., hydrofluoric acid) can be monitored via pH strips in storage vials. Thermal stability tests (DSC/TGA) show decomposition onset at ~150°C, necessitating inert atmospheres during handling .
Advanced Research Questions
Q. What computational methods are effective for predicting the electronic effects of fluorine substituents on alkyne reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model hyperconjugative interactions between CF₃ groups and the triple bond. Natural Bond Orbital (NBO) analysis quantifies charge delocalization, explaining enhanced electrophilicity at the β-carbon. Solvent effects (e.g., dielectric constant of DMF vs. THF) are incorporated via PCM models to predict regioselectivity in cycloadditions .
Q. How do steric and electronic factors influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : Steric hindrance from the CF₃ group limits coordination to Pd(0) catalysts (e.g., Pd(PPh₃)₄), requiring bulky ligands (e.g., XPhos) to stabilize intermediates. Electronic effects reduce oxidative addition rates; microwave-assisted heating (80–100°C) accelerates Sonogashira couplings. Comparative kinetic studies (GC monitoring) show 2–3x slower reaction rates vs. non-fluorinated analogs .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated alkyne derivatives?
- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen. Rigorous solvent drying (e.g., distillation over CaH₂) and Schlenk-line techniques improve reproducibility. Controlled experiments isolating variables (e.g., catalyst loading, temperature gradients) are essential. For example, yields drop from 85% to 55% when O₂ levels exceed 1 ppm in Suzuki-Miyaura couplings .
Key Research Challenges
- Synthetic Pitfalls : Fluorine’s electronegativity complicates nucleophilic substitutions; competing elimination pathways require careful leaving-group selection (e.g., tosyl vs. mesyl).
- Analytical Limitations : Overlapping ¹H/¹⁹F NMR signals necessitate advanced 2D techniques (HSQC, HMBC) for unambiguous assignments.
- Reactivity Trade-offs : High electrophilicity enhances cycloaddition rates but increases susceptibility to hydrolysis, demanding inert reaction conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
